molecular formula C21H25N3O2 B4017153 2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

Cat. No. B4017153
M. Wt: 351.4 g/mol
InChI Key: CGPCNRJGHYXCFS-UHFFFAOYSA-N
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Description

The scientific investigation of complex chemical compounds involves understanding their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. This comprehensive approach provides insights into the potential applications and interactions of these compounds in various fields, including pharmaceuticals, material science, and chemical engineering.

Synthesis Analysis

Research often explores the synthesis of complex molecules through various chemical pathways, including but not limited to, reductive amination, Leuckart reactions, and catalytic cycles. For example, the synthesis and utility of dihydropyridines have been extensively studied due to their significant biological properties, indicating a wide range of methodologies applicable to related compounds (Sharma & Singh, 2017).

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the behavior and reactivity of chemical compounds. Techniques such as NMR spectroscopy and X-ray crystallography are commonly employed. Research on Pd-cyclometallated compounds with 2-arylpyridines highlights the importance of structural analysis in determining the properties of complex molecules (Pazderski & Abramov, 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds are influenced by their molecular structure. Studies on the chemical behavior of acetaminophen by advanced oxidation processes show the transformation pathways and by-products, which can be relevant for understanding similar compounds' reactivity (Qutob et al., 2022).

Physical Properties Analysis

The physical properties of chemical compounds, including melting point, solubility, and thermal stability, are critical for their practical application. While specific data on the compound may not be available, studies on similar molecules provide a framework for such analyses.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, are fundamental for the application and handling of chemical compounds. The analysis of impurities and synthetic routes for amphetamine-type substances illustrates the complex interplay of chemical properties in synthetic chemistry (Stojanovska et al., 2013).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-20(14-17-8-7-16-4-1-2-6-19(16)17)23-15-18-5-3-9-22-21(18)24-10-12-26-13-11-24/h1-6,9,17H,7-8,10-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPCNRJGHYXCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)NCC3=C(N=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide
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2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide
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2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide
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2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide
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2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide
Reactant of Route 6
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2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

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